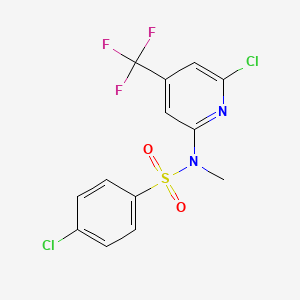
4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzenesulfonamide
Übersicht
Beschreibung
4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H9Cl2F3N2O2S and its molecular weight is 385.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound, with a complex structure that includes a chloro-substituted pyridine and a trifluoromethyl group, is being investigated for its pharmacological properties, particularly in the context of cancer therapy and antimicrobial activity.
Chemical Structure
The molecular formula of this compound is , and its structure can be summarized as follows:
- Chlorine atoms : Two chlorine substituents enhance the compound's reactivity.
- Trifluoromethyl group : This moiety is known to influence the lipophilicity and biological activity of the compound.
- Pyridine ring : The presence of the pyridine ring contributes to the compound's ability to interact with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
-
Anticancer Properties :
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that it can trigger late apoptosis in A549 lung cancer cells and HCT116 colorectal cancer cells, indicating its potential as an anticancer agent .
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G0/G1 phase, leading to decreased proliferation of cancer cells .
-
Antimicrobial Activity :
- The compound has demonstrated activity against several bacterial strains. Notably, it displayed moderate antibacterial effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL . However, it was ineffective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
- Selectivity and Potency :
Research Findings and Case Studies
Recent studies have provided insights into the specific biological activities of this compound:
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzenesulfonamide has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible inhibitory effects on certain enzymes or receptors relevant to disease pathways.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the sulfonamide group can enhance its potency against specific tumor types, making it a candidate for further development in anticancer therapies.
Agricultural Chemistry
The compound's properties make it suitable for use as a pesticide or herbicide. Its ability to interfere with biological processes in pests can lead to effective pest management solutions.
Case Study: Insecticidal Properties
A study conducted on the efficacy of this compound as an insecticide demonstrated significant mortality rates in targeted pest populations, such as aphids and whiteflies. The research highlighted the compound's mode of action, which involves disrupting the nervous system of insects.
Biochemical Research
In biochemical applications, this compound serves as a useful tool for probing biological systems due to its ability to selectively bind to proteins or enzymes.
Case Study: Protein Interaction Studies
Investigations into protein-ligand interactions have utilized this compound to elucidate mechanisms of enzyme inhibition. It was found that the compound binds effectively to certain target proteins, providing insights into its potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-chloro-N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F3N2O2S/c1-20(23(21,22)10-4-2-9(14)3-5-10)12-7-8(13(16,17)18)6-11(15)19-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHRCAYBIQJIEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















